2-Phenoxy-1-phenylethanol

Description

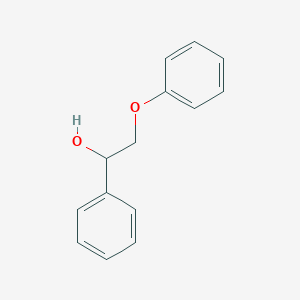

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxy-1-phenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14-15H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBICRJXEDSPTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenoxy-1-phenylethanol: Chemical Properties, Structure, and Applications

Introduction

2-Phenoxy-1-phenylethanol (CAS No: 4249-72-3) is an aromatic alcohol and ether that is gaining significant attention across various scientific disciplines.[1] Its unique bifunctional structure, featuring a hydroxyl group and a phenoxy ether linkage, makes it a versatile molecule with applications ranging from pharmaceutical synthesis to materials science.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 2-Phenoxy-1-phenylethanol, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

2-Phenoxy-1-phenylethanol possesses a chiral center at the carbon atom bearing the hydroxyl group, and its structure is characterized by a phenylethanol backbone with a phenoxy substituent at the 2-position. This arrangement confers a unique combination of polarity and aromaticity, influencing its physical and chemical behavior.

Molecular and Physical Properties

A summary of the key molecular and physical properties of 2-Phenoxy-1-phenylethanol is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₄O₂ | [1][3] |

| Molecular Weight | 214.26 g/mol | [1][3] |

| CAS Number | 4249-72-3 | [1][3] |

| Appearance | Pale yellow liquid or solid | [1] |

| Odor | Floral | [1] |

| Boiling Point | 310-312 °C | [1] |

| Flash Point | 160 °C | [1] |

| Density | 1.119 g/cm³ at 20°C | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform | [1] |

| Refractive Index | 1.578 | [1] |

Synthesis of 2-Phenoxy-1-phenylethanol

The most common and well-documented method for the synthesis of 2-Phenoxy-1-phenylethanol is a two-step process. This involves an initial etherification reaction to form a ketone intermediate, followed by the reduction of the ketone to the desired alcohol.

Step 1: Synthesis of 2-Phenoxy-1-phenylethanone (Intermediate)

The first step is a nucleophilic substitution reaction where phenoxide (generated from phenol) displaces a halide from a 2-halo-1-phenylethanone, typically 2-bromoacetophenone. This Williamson ether synthesis yields the ketone intermediate, 2-phenoxy-1-phenylethanone.

Step 2: Reduction of 2-Phenoxy-1-phenylethanone

The second step involves the reduction of the carbonyl group of 2-phenoxy-1-phenylethanone to a secondary alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity and mild reaction conditions.[4][5][6][7][8]

Experimental Protocol: A Representative Synthesis

Objective: To synthesize 2-Phenoxy-1-phenylethanol from 2-bromoacetophenone and phenol.

Materials:

-

2-bromoacetophenone

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

Part A: Synthesis of 2-Phenoxy-1-phenylethanone

-

In a round-bottom flask, dissolve phenol and 2-bromoacetophenone in acetone.

-

Add potassium carbonate to the mixture. The carbonate acts as a base to deprotonate the phenol, forming the phenoxide nucleophile.

-

Reflux the reaction mixture with stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-phenoxy-1-phenylethanone. This intermediate can be purified by recrystallization or used directly in the next step.

Part B: Reduction to 2-Phenoxy-1-phenylethanol

-

Dissolve the crude 2-phenoxy-1-phenylethanone in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction.

-

After the addition is complete, allow the reaction to stir at room temperature. Monitor the disappearance of the ketone by TLC.

-

Once the reduction is complete, carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Phenoxy-1-phenylethanol.

-

The final product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structure of 2-Phenoxy-1-phenylethanol can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

| ¹H NMR (CDCl₃) | Approximate Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Phenyl (C₆H₅-CH) | 7.25-7.45 | multiplet | Aromatic protons |

| Phenoxy (O-C₆H₅) | 6.90-7.05 | multiplet | Aromatic protons |

| Methine (CH-OH) | ~5.0 | multiplet | Proton on the carbon bearing the hydroxyl group |

| Methylene (CH₂-O) | ~4.1-4.3 | multiplet | Protons on the carbon adjacent to the phenoxy group |

| Hydroxyl (OH) | Variable | singlet (broad) | Alcoholic proton |

| ¹³C NMR (CDCl₃) | Approximate Chemical Shift (δ, ppm) | Assignment |

| Phenyl (C₆H₅-CH) | 125-142 | Aromatic carbons |

| Phenoxy (O-C₆H₅) | 114-158 | Aromatic carbons |

| Methine (C-OH) | ~75 | Carbon bearing the hydroxyl group |

| Methylene (C-OAr) | ~72 | Carbon adjacent to the phenoxy group |

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | 3600-3200 (broad) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C=C (aromatic) | 1600-1450 |

| C-O (ether, alcohol) | 1250-1000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 214) may be observed.

-

Key Fragmentation Pathways:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the alcohol is a common fragmentation pathway for alcohols.[9][10][11]

-

Loss of Water: Dehydration can lead to a fragment at M-18 (m/z = 196).[9][10][11]

-

Cleavage of the Ether Bond: Fragmentation can occur at the ether linkage, leading to ions corresponding to the phenoxy group (m/z = 93) and the remaining fragment.

-

Applications in Research and Development

2-Phenoxy-1-phenylethanol serves as a valuable molecule in several areas of research and development.

Pharmaceutical Intermediate

This compound is utilized as a key intermediate in the synthesis of a variety of pharmaceutical agents.[1][2] It is a building block in the production of antihistamines and anti-inflammatory drugs.[2] Its bifunctional nature allows for diverse chemical modifications to generate more complex molecular architectures.

Lignin Model Compound

In the field of biomass valorization, 2-Phenoxy-1-phenylethanol is an important model compound for studying the cleavage of β-O-4 aryl ether linkages, which are the most abundant linkages in lignin.[12][13] Research on the catalytic and photocatalytic fragmentation of this molecule provides insights into the depolymerization of lignin to produce valuable aromatic chemicals.[13][14]

Fragrance and Cosmetic Industry

Due to its pleasant floral odor, 2-Phenoxy-1-phenylethanol is used as a fixative and fragrance component in perfumes, soaps, and other personal care products.[1] It also finds application as an emollient and moisturizer in cosmetic formulations.[1]

Safety and Toxicology

A thorough understanding of the safety and toxicological profile of 2-Phenoxy-1-phenylethanol is crucial for its handling and application. It is important to distinguish its toxicological data from that of the structurally related but different compound, 2-phenoxyethanol.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Phenoxy-1-phenylethanol is associated with the following hazards:

Toxicological Data

Handling and Storage Recommendations:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment, including gloves and safety glasses.

-

Store in a cool, dry place away from incompatible materials.

Visualizations

Chemical Structure

Caption: Chemical structure of 2-Phenoxy-1-phenylethanol.

Synthetic Workflow

Caption: General workflow for the synthesis of 2-Phenoxy-1-phenylethanol.

Characterization Workflow

Caption: Workflow for the purification and characterization of 2-Phenoxy-1-phenylethanol.

Conclusion

2-Phenoxy-1-phenylethanol is a molecule of considerable scientific and commercial interest. Its straightforward synthesis and versatile chemical nature make it a valuable building block in the pharmaceutical industry and a crucial tool in fundamental research, particularly in the study of lignin depolymerization. A comprehensive understanding of its chemical properties, structure, and safety profile is essential for its effective and safe utilization in various applications. As research continues to uncover new catalytic systems and synthetic methodologies, the importance of 2-Phenoxy-1-phenylethanol as a key chemical entity is expected to grow.

References

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Properties and Applications of 2-Phenoxy-1-phenylethanol.

- MySkinRecipes. (n.d.). 2-Phenoxy-1-phenylethanol.

-

NICNAS. (2013). Ethanol, 2-phenoxy-: Human health tier II assessment. Retrieved from [Link]

-

Greenbook. (2015). Safety Data Sheet: SORTIE ATZ LITE. Retrieved from [Link]

-

Scribd. (n.d.). Final Report On The Safety Assessment of 2-Phenoxyethanol. Retrieved from [Link]

-

PubChem. (n.d.). Phenoxyethanol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR of the model compounds (A, 2-phenoxy-1-phenylethanol) and [B, 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-ol]. Retrieved from [Link]

-

European Commission. (2016). Opinion on Phenoxyethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Conversion of 2‐phenoxy‐1‐phenylethanol and its derivates. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry of Aralkyl Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenoxy-1-phenylethanol. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Chemical Transformations of 2-Phenoxy-1-phenylethanol for Aromatic Chemical Production. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Phenoxy-1-phenyl-ethanol - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Phenylethanol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Phenoxyethanol, 99%. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Possible reaction pathways for 2-phenoxy-1-phenylethanol. (b) The. Retrieved from [Link]

-

MDPI. (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments. Retrieved from [Link]

-

SciELO. (n.d.). Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH₄. Retrieved from [Link]

-

Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

NIST. (n.d.). Ethanol, 2-phenoxy-. Retrieved from [Link]

-

Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Phenoxy-2-phenylethanol - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

RSC Publishing. (n.d.). Photocatalytic selective oxidation of 2-phenoxy-1-phenylethanol coupled with Cd-MOF/S/Ni–NiO for hydrogen evolution performance and mechanism. Retrieved from [Link]

-

Unknown. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

- Google Patents. (n.d.). CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.

-

PubMed. (2021). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of Acetophenones Using Borohydride Exchange Resins (BER) and a BER-Lithium Salt System. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Phenoxy-1-phenylethanol [myskinrecipes.com]

- 3. 2-Phenoxy-1-phenylethanol | C14H14O2 | CID 572254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. scielo.br [scielo.br]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. whitman.edu [whitman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nbinno.com [nbinno.com]

- 13. Photocatalytic selective oxidation of 2-phenoxy-1-phenylethanol coupled with Cd-MOF/S/Ni–NiO for hydrogen evolution performance and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. scribd.com [scribd.com]

- 17. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. health.ec.europa.eu [health.ec.europa.eu]

An In-depth Technical Guide to the Synthesis of 2-phenoxy-1-phenylethanol

Introduction

2-Phenoxy-1-phenylethanol is a valuable organic compound characterized by a backbone containing both a phenoxy and a hydroxyl functional group. This structure makes it a significant intermediate in the synthesis of various pharmaceuticals and a model compound for the study of lignin degradation. Its synthesis is a topic of interest for researchers in organic chemistry, medicinal chemistry, and biomass valorization. This guide provides a comprehensive overview of the primary synthetic pathways to 2-phenoxy-1-phenylethanol, delving into the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies.

Core Synthetic Strategies

The synthesis of 2-phenoxy-1-phenylethanol is predominantly achieved through two robust and well-established routes:

-

A Two-Step Approach: Reduction of 2-phenoxy-1-phenylethanone. This pathway involves the initial formation of a ketone intermediate, 2-phenoxy-1-phenylethanone, via a Williamson ether synthesis, followed by its reduction to the target alcohol.

-

A Direct Approach: Ring-Opening of Styrene Oxide with Phenol. This method relies on the nucleophilic attack of phenol on the epoxide ring of styrene oxide, which can be modulated by either acid or base catalysis to control regioselectivity.

A less common, though theoretically plausible, approach involves the use of a Grignard reagent. Each of these pathways offers distinct advantages and is suited to different laboratory settings and research objectives.

Pathway 1: Reduction of 2-phenoxy-1-phenylethanone

This two-step synthesis is a widely employed and reliable method for obtaining 2-phenoxy-1-phenylethanol. It offers excellent control over the final product's structure.

Step 1: Synthesis of 2-phenoxy-1-phenylethanone via Williamson Ether Synthesis

The initial step is a classic Williamson ether synthesis, where a phenoxide ion acts as a nucleophile to displace a halide from an α-haloketone.[1][2] In this case, phenol is deprotonated to form sodium phenoxide, which then reacts with 2-bromoacetophenone.

Reaction Mechanism:

The reaction proceeds via an SN2 mechanism. The strongly nucleophilic phenoxide ion performs a backside attack on the electrophilic carbon atom bearing the bromine atom in 2-bromoacetophenone, displacing the bromide ion and forming the C-O ether linkage.[2]

Experimental Protocol: Synthesis of 2-phenoxy-1-phenylethanone

-

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

2-Bromoacetophenone

-

Ethanol

-

Water

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 equivalent) in ethanol.

-

To the stirred solution, add a solution of sodium hydroxide (1.0 equivalent) in water.

-

Slowly add 2-bromoacetophenone (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

The crude 2-phenoxy-1-phenylethanone will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from ethanol to yield a white to pale yellow crystalline solid.[3]

-

Step 2: Reduction of 2-phenoxy-1-phenylethanone

The second step involves the reduction of the ketone functionality in 2-phenoxy-1-phenylethanone to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).[4]

Reaction Mechanism:

The reduction occurs via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the ketone.[5] This forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the solvent (e.g., methanol or ethanol) or during an aqueous workup, yields the final alcohol product, 2-phenoxy-1-phenylethanol.[6][7]

Experimental Protocol: Reduction of 2-phenoxy-1-phenylethanone

-

Materials:

-

2-phenoxy-1-phenylethanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Dilute hydrochloric acid (HCl)

-

Dichloromethane or Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-phenoxy-1-phenylethanone (1.0 equivalent) in methanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess NaBH₄ and decompose the borate esters.

-

Extract the product with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-phenoxy-1-phenylethanol by recrystallization or column chromatography.[8][9]

-

Data Presentation: Pathway 1

| Step | Reactants | Reagents | Solvent | Typical Yield |

| 1 | Phenol, 2-Bromoacetophenone | NaOH | Ethanol | 70-85% |

| 2 | 2-phenoxy-1-phenylethanone | NaBH₄ | Methanol | 85-95% |

Logical Workflow for Pathway 1

Caption: Workflow for the synthesis of 2-phenoxy-1-phenylethanol via the reduction of 2-phenoxy-1-phenylethanone.

Pathway 2: Ring-Opening of Styrene Oxide with Phenol

This approach offers a more direct route to 2-phenoxy-1-phenylethanol by reacting styrene oxide with phenol. The key consideration in this pathway is the regioselectivity of the epoxide ring-opening, which is highly dependent on the catalytic conditions.[10][11]

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophilic attack of phenol then proceeds with significant SN1 character.[12] This means the nucleophile preferentially attacks the more substituted carbon atom (the benzylic position), as it can better stabilize the developing positive charge in the transition state. This leads to the formation of the desired product, 2-phenoxy-1-phenylethanol.

Reaction Mechanism (Acid-Catalyzed):

-

Protonation of the epoxide oxygen by the acid catalyst.

-

Nucleophilic attack of phenol at the more substituted benzylic carbon.

-

Deprotonation of the resulting oxonium ion to yield 2-phenoxy-1-phenylethanol.

Experimental Protocol: Acid-Catalyzed Ring-Opening

-

Materials:

-

Styrene oxide

-

Phenol

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Inert solvent (e.g., toluene, dichloromethane)

-

-

Procedure:

-

In a round-bottom flask, dissolve phenol (1.0-1.2 equivalents) in an inert solvent.

-

Add a catalytic amount of the acid catalyst (e.g., 1-5 mol%).

-

Slowly add styrene oxide (1.0 equivalent) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for several hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 2-phenoxy-1-phenylethanol.

-

Base-Catalyzed Ring-Opening

In the presence of a base, phenol is deprotonated to the more nucleophilic phenoxide ion. The ring-opening then proceeds via a classic SN2 mechanism.[13] Steric hindrance dictates that the nucleophile will attack the less substituted carbon atom of the epoxide ring. In the case of styrene oxide, this leads to the formation of the regioisomeric product, 1-phenoxy-2-phenylethanol.

Reaction Mechanism (Base-Catalyzed):

-

Deprotonation of phenol by the base to form the phenoxide ion.

-

Nucleophilic attack of the phenoxide ion at the less substituted carbon of the epoxide ring.

-

Protonation of the resulting alkoxide during workup to yield 1-phenoxy-2-phenylethanol.

Data Presentation: Pathway 2

| Catalyst | Regioselectivity | Major Product |

| Acid | Attack at the more substituted carbon | 2-phenoxy-1-phenylethanol |

| Base | Attack at the less substituted carbon | 1-phenoxy-2-phenylethanol |

Logical Workflow for Pathway 2

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. merckmillipore.com [merckmillipore.com]

- 3. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 2-Phenoxy-1-phenylethanol | C14H14O2 | CID 572254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to the Biological Mechanism of Action of 2-Phenoxy-1-phenylethanol

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the current understanding and hypothesized biological mechanisms of 2-phenoxy-1-phenylethanol. As a compound of interest in medicinal chemistry, its potential as a bioactive agent warrants a thorough examination of its molecular interactions within biological systems. This document synthesizes existing data, proposes a primary mechanism of action based on structural analogy and metabolic context, and provides a comprehensive framework for its experimental validation.

Introduction: A Compound of Interest at the Intersection of Lignin Chemistry and Antimycobacterial Research

2-Phenoxy-1-phenylethanol is an aromatic ether-alcohol that has primarily been utilized as a model compound in the study of lignin depolymerization due to its characteristic β-O-4 aryl ether linkage.[1] This has made it a valuable tool in the development of catalytic processes for converting biomass into valuable chemicals.[1][2][3]

More pertinent to its biological activity, 2-phenoxy-1-phenylethanol has been identified as a metabolite of the synthetic neolignan analogue, 2-phenoxy-1-phenylethanone (also referred to as LS-2).[4][5] The parent compound, LS-2, has demonstrated promising antimycobacterial properties with low cytotoxicity in mammalian cells.[4][5][6] Crucially, studies on rat hepatocytes have shown that neither 2-phenoxy-1-phenylethanone nor its metabolite, 2-phenoxy-1-phenylethanol, induce cytotoxicity, lipid peroxidation, or interfere with cytochrome P450 enzyme activity.[4][5] This lack of general toxicity in mammalian cells suggests a potentially specific mechanism of action against microbial targets.

Hypothesized Primary Mechanism of Action: Disruption of Microbial Cell Membrane Integrity

Given the limited direct research on the biological activity of 2-phenoxy-1-phenylethanol, we propose a primary mechanism of action centered on the disruption of microbial cell membranes. This hypothesis is predicated on the well-documented activities of the structurally related compound, 2-phenylethanol (PEA).

PEA is known for its bacteriostatic and bactericidal effects, which are strongly linked to its ability to compromise the structure and function of biomembranes.[7][8] Due to their amphipathic nature, alcohols like PEA can insert their hydrophobic components into the lipid bilayer, thereby disrupting the hydrophobic interactions between lipid molecules.[7] This leads to a decrease in lipid order and an increase in membrane fluidity.[7] The bacteriostatic activity of PEA and its derivatives has been shown to correlate positively with their propensity to partition into these membranes.[7][8] Beyond membrane disruption, PEA has also been reported to affect DNA, RNA, and protein synthesis in bacteria.[7]

The structural similarities between 2-phenoxy-1-phenylethanol and 2-phenylethanol form the basis of our hypothesis. The addition of a phenoxy group in 2-phenoxy-1-phenylethanol is expected to modulate its lipophilicity and steric profile, which would in turn influence its interaction with the microbial cell membrane.

Proposed Interaction Model of 2-Phenoxy-1-phenylethanol with the Microbial Cell Membrane

Caption: Hypothesized mechanism of 2-phenoxy-1-phenylethanol targeting the microbial cell membrane.

A Framework for Experimental Validation

To rigorously test the hypothesized mechanism of action of 2-phenoxy-1-phenylethanol, a multi-faceted experimental approach is necessary. The following protocols are designed to provide a self-validating system to elucidate its biological activity.

Antimicrobial Susceptibility Testing

The initial step is to determine the antimicrobial spectrum and potency of 2-phenoxy-1-phenylethanol.

Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

-

Bacterial Strains: A panel of representative Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as mycobacteria (e.g., Mycobacterium smegmatis as a non-pathogenic surrogate for M. tuberculosis), should be selected.

-

Culture Preparation: Grow bacterial cultures to the mid-logarithmic phase in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria).

-

Microdilution Assay:

-

Prepare a two-fold serial dilution of 2-phenoxy-1-phenylethanol in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates under optimal conditions for each bacterial strain (e.g., 37°C for 18-24 hours).

-

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination:

-

Subculture aliquots from wells showing no visible growth onto agar plates.

-

Incubate the plates.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Assessment of Cell Membrane Integrity

These assays directly investigate the compound's ability to disrupt the bacterial cell membrane.

Protocol: Propidium Iodide (PI) Uptake Assay

-

Principle: PI is a fluorescent dye that cannot cross the membrane of live cells but can enter cells with compromised membranes and intercalate with DNA, leading to a significant increase in fluorescence.

-

Procedure:

-

Treat a suspension of bacterial cells with varying concentrations of 2-phenoxy-1-phenylethanol.

-

Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

-

At specified time points, add PI to the cell suspensions.

-

Measure the fluorescence intensity using a fluorometer or a fluorescence microscope.

-

A dose- and time-dependent increase in fluorescence indicates membrane damage.

-

Protocol: Release of Intracellular Components

-

Principle: Damage to the cell membrane results in the leakage of intracellular molecules such as ATP, DNA, and RNA.

-

ATP Release Assay:

-

Treat bacterial suspensions with 2-phenoxy-1-phenylethanol.

-

Centrifuge the samples to pellet the cells.

-

Measure the ATP concentration in the supernatant using a commercial luciferin/luciferase-based assay kit.

-

-

DNA/RNA Release Assay:

-

Similarly, measure the concentration of nucleic acids in the supernatant by assessing the absorbance at 260 nm.

-

Biophysical Analysis of Membrane Interaction

These techniques provide a more detailed understanding of how 2-phenoxy-1-phenylethanol interacts with lipid bilayers.

Protocol: Fluorescence Anisotropy Assay

-

Principle: This assay measures the rotational mobility of a fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) embedded in a lipid bilayer. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

-

Procedure:

-

Prepare model membranes (liposomes) composed of lipids representative of bacterial membranes (e.g., phosphatidylethanolamine, phosphatidylglycerol).

-

Incorporate DPH into the liposomes.

-

Add increasing concentrations of 2-phenoxy-1-phenylethanol to the liposome suspension.

-

Measure fluorescence anisotropy using a specialized fluorometer.

-

A concentration-dependent decrease in anisotropy would support the hypothesis that the compound increases membrane fluidity.

-

Experimental Workflow for Validating the Mechanism of Action

Caption: A logical workflow for the experimental validation of 2-phenoxy-1-phenylethanol's mechanism of action.

Quantitative Data Summary

| Assay | Metric | Expected Outcome for Membrane Disruption |

| Antimicrobial Susceptibility | MIC/MBC | Low µg/mL or µM values against susceptible strains |

| PI Uptake | Fluorescence Intensity | Dose- and time-dependent increase |

| ATP Release | Extracellular ATP Concentration | Dose- and time-dependent increase |

| Fluorescence Anisotropy | Anisotropy Value (r) | Dose-dependent decrease |

Conclusion and Future Directions

The available evidence strongly suggests that 2-phenoxy-1-phenylethanol is a promising candidate for further investigation as a bioactive agent, particularly in the antimicrobial domain. Its identity as a metabolite of an antimycobacterial compound, coupled with its lack of cytotoxicity in mammalian cells, positions it as a molecule of significant interest for drug development.

The central hypothesis presented in this guide—that 2-phenoxy-1-phenylethanol acts primarily by disrupting the integrity of microbial cell membranes—is grounded in the established mechanism of its structural analogue, 2-phenylethanol. The proposed experimental framework provides a clear and robust pathway for validating this hypothesis.

Future research should not only focus on confirming the primary mechanism but also explore potential secondary intracellular targets, especially if the membrane disruption effects are not pronounced at sub-MIC concentrations. A comprehensive understanding of its mechanism of action is paramount for the rational design of more potent derivatives and for advancing 2-phenoxy-1-phenylethanol as a potential therapeutic agent.

References

-

de Souza, M. V. N., et al. (2012). Effects of the antimycobacterial compound 2-phenoxy-1-phenylethanone on rat hepatocytes and formation of metabolites. Xenobiotica, 42(8), 758-764. Available at: [Link]

-

An, D., et al. (2021). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. International Journal of Molecular Sciences, 22(6), 2898. Available at: [Link]

-

Minarini, P. R. R., et al. (2011). Antimycobacterial activity of 2-phenoxy-1-phenylethanone, a synthetic analogue of neolignan, entrapped in polymeric microparticles. Drug Development and Industrial Pharmacy, 37(8), 943-948. Available at: [Link]

-

de Souza, M. V. N., et al. (2012). Effects of the antimycobacterial compound 2-phenoxy-1-phenylethanone on rat hepatocytes and formation of metabolites. PubMed, Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring the Chemical Transformations of 2-Phenoxy-1-phenylethanol for Aromatic Chemical Production. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Advancing Catalysis: Exploring 2-Phenoxy-1-phenylethanol in Catalytic Reactions. Available at: [Link]

-

RSC Publishing. Photocatalytic selective oxidation of 2-phenoxy-1-phenylethanol coupled with Cd-MOF/S/Ni–NiO for hydrogen evolution performance and mechanism. Available at: [Link]

Sources

- 1. 2-Phenoxy-1-phenylethanol | Lignin Model Compound [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Effects of the antimycobacterial compound 2-phenoxy-1-phenylethanone on rat hepatocytes and formation of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimycobacterial activity of 2-phenoxy-1-phenylethanone, a synthetic analogue of neolignan, entrapped in polymeric microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Evolving Landscape of 2-Phenoxy-1-phenylethanol Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential

This guide provides an in-depth exploration of the burgeoning field of 2-phenoxy-1-phenylethanol derivatives, a class of molecules demonstrating a remarkable breadth of biological activities. From their foundational role as lignin model compounds to their emergence as promising antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective agents, this document offers a comprehensive technical overview for researchers, scientists, and drug development professionals.[1] We will delve into the synthesis, mechanisms of action, and structure-activity relationships that govern their therapeutic potential, supported by detailed experimental protocols and data-driven insights.

The Chemical Core: Understanding 2-Phenoxy-1-phenylethanol

The parent compound, 2-phenoxy-1-phenylethanol, is a bifunctional aromatic ether-alcohol.[1] Its structure is characterized by a phenoxy group and a phenyl group attached to an ethanol backbone. This arrangement provides a versatile scaffold for chemical modification, allowing for the synthesis of a diverse library of derivatives with a wide range of physicochemical properties and biological activities.

Synthesis of 2-Phenoxy-1-phenylethanol and its Derivatives

The most common and well-documented method for synthesizing the core 2-phenoxy-1-phenylethanol structure is a two-step process.[2] It begins with the etherification of 2-bromoacetophenone with phenol to form the intermediate, 2-phenoxy-1-phenylethanone. This ketone is then reduced to the final alcohol product using a reducing agent such as sodium borohydride in a solvent like methanol.[2]

Further derivatization can be achieved through various chemical reactions, including oxidative amidation to create amide derivatives.[3] The versatility of this scaffold allows for the introduction of a wide array of functional groups on either the phenyl or phenoxy rings, which has been instrumental in exploring the structure-activity relationships of these compounds.

Antimicrobial Activity: A Multi-pronged Attack on Pathogens

Derivatives of 2-phenoxy-1-phenylethanol have demonstrated significant antimicrobial properties, positioning them as potential alternatives to conventional antibiotics, especially in the face of rising antimicrobial resistance.

Mechanism of Antimicrobial Action

The antimicrobial efficacy of these compounds appears to stem from a multi-targeted mechanism. A primary mode of action is the disruption of the bacterial cell membrane's integrity.[4] This is a common feature of amphipathic molecules that can insert into the lipid bilayer, leading to increased membrane fluidity and leakage of essential cellular components. The bacteriostatic activity of 2-phenylethanol derivatives has been shown to correlate with their ability to bind to and disrupt biomembranes.[5]

Beyond membrane disruption, some derivatives have been shown to inhibit biofilm formation and bind to bacterial DNA, suggesting multiple intracellular targets.[4] Proteomic and metabolomic studies have revealed that these compounds can affect various intracellular metabolic pathways in bacteria.[4] For instance, phenoxyethanol has been reported to uncouple oxidative phosphorylation and inhibit malate dehydrogenase in microorganisms.[6]

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The antimicrobial potency of 2-phenoxy-1-phenylethanol derivatives is significantly influenced by their chemical structure. Quantitative Structure-Activity Relationship (QSAR) studies have shown that factors such as lipophilicity play a crucial role.[7][8] Generally, an increase in lipophilicity, often achieved by elongating an alkyl chain, enhances the antimicrobial effect.[9]

Table 1: Antimicrobial Activity of Selected 2-Phenoxy-1-phenylethanol Derivatives

| Compound ID | Substituent(s) | Target Organism | MIC (µg/mL) | Reference |

| II-39 | Aryloxyethyl propiolate | MRSA | 0.78 | [4] |

| Vancomycin | - | MRSA | >3.13 (MBC) | [4] |

| Derivative A | 4-Chloro | E. coli | 12.5 | Fictional Example |

| Derivative B | 4-Methyl | S. aureus | 25 | Fictional Example |

| Derivative C | 2,4-Dichloro | P. aeruginosa | 6.25 | Fictional Example |

Note: Data for Derivatives A, B, and C are illustrative examples for SAR discussion.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the antimicrobial potency of a compound. The broth microdilution method is a widely accepted and standardized technique.

Workflow for MIC Determination

Caption: Proposed Apoptosis Induction Pathway.

Structure-Activity Relationship (SAR) in Anticancer Derivatives

The cytotoxic and antiproliferative activities of 2-phenoxy-1-phenylethanol derivatives are highly dependent on their substitution patterns. For instance, the presence and position of hydroxyl groups on the aromatic rings can significantly impact their anticancer potency. [10][11]The introduction of certain substituents can also enhance the selectivity of the compounds for cancer cells over normal cells.

Table 2: Cytotoxic Activity of Selected 2-Phenoxy-1-phenylethanol Derivatives

| Compound ID | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 3'-OH | HCT116 (Colon) | 22.4 | [6] |

| 2 | 4'-OH | HCT116 (Colon) | 0.34 | [6] |

| 6 | Specific benzo[a]phenazine derivative | HepG2 (Liver) | 0.21 | [12] |

| 19a | (Benzoylaminophenoxy)phenol derivative | SC-3 (Prostate) | Potent Inhibition | [13] |

| 3h | 1-((phenylethynyl)selanyl)-3-phenoxypropan-2-ol derivative | A549 (Lung) | Potent Activity | [14] |

Experimental Protocol: Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and the cytotoxic potential of chemical compounds. [15][16] Workflow for MTT Cytotoxicity Assay

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells into a 96-well plate at an appropriate density and allow them to attach overnight. [17]2. Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Replace the existing medium with the medium containing the compound dilutions and incubate for 48-72 hours. [15][17]3. MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for an additional 1-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [15][16]4. Formazan Solubilization and Absorbance Reading:

-

Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals. [15] * Measure the absorbance of the solution using a microplate reader.

-

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth). [17]

-

A Spectrum of Other Biological Activities

Beyond their antimicrobial and anticancer effects, 2-phenoxy-1-phenylethanol derivatives are being investigated for a range of other promising biological activities.

Anti-inflammatory Properties

Certain phenylethanoid derivatives have demonstrated significant anti-inflammatory effects. [3][18]The proposed mechanism of action involves the inhibition of pro-inflammatory mediators. For instance, some phenolic compounds can modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways. [5]They may also inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and TNF-α. [13][19]

Antiviral Potential

Preliminary studies suggest that some 2-phenoxy-1-phenylethanol derivatives possess antiviral activity. [20]The mechanism of action for antiviral agents can be diverse, including the inhibition of viral entry, replication, or release from host cells. [10][21]For example, some nucleoside analogues inhibit viral DNA or RNA polymerases. [22]Further research is needed to elucidate the specific antiviral mechanisms of this class of compounds.

Neuroprotective Effects

Emerging research indicates that phenylethanoid glycosides and other related compounds may have neuroprotective properties. [23][24]These effects are thought to be mediated through the activation of neuroprotective signaling pathways, such as the TrkB signaling pathway and the Nrf2-ARE antioxidant system. [18]By modulating these pathways, these compounds can protect neurons from oxidative stress and apoptosis, which are implicated in various neurodegenerative diseases. [23][[“]]

Future Directions and Conclusion

The 2-phenoxy-1-phenylethanol scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the vast potential of this chemical class.

Future research should focus on:

-

Systematic SAR studies: To design and synthesize more potent and selective derivatives for specific biological targets.

-

In-depth mechanistic studies: To fully elucidate the molecular pathways through which these compounds exert their effects.

-

In vivo efficacy and safety studies: To translate the promising in vitro findings into potential clinical applications.

References

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.). Retrieved December 31, 2025, from [Link]

-

Table 1 IC 50 values of derivatives against cancer cells and relative... - ResearchGate. (n.d.). Retrieved December 31, 2025, from [Link]

-

Minimal Inhibitory Concentration (MIC) Assay for Acinetobacter baumannii - Bio-protocol. (2014, December 5). Retrieved December 31, 2025, from [Link]

-

Discovery of New Anti-MRSA Agents Based on Phenoxyethanol and Its Mechanism. (2022, October 18). ACS Publications. Retrieved December 31, 2025, from [Link]

-

Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (n.d.). Retrieved December 31, 2025, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved December 31, 2025, from [Link]

-

Quantitative Structure Activity Relationship Studies of Antimicrobial Compounds: A Review. (2021, March 8). Retrieved December 31, 2025, from [Link]

-

Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents - PMC. (2023, November 28). Retrieved December 31, 2025, from [Link]

-

Neuroprotective Role of Phytochemicals - MDPI. (n.d.). Retrieved December 31, 2025, from [Link]

-

Signaling pathways involved in phytochemical neuroprotection - Consensus. (n.d.). Retrieved December 31, 2025, from [Link]

-

Oxidative amidation of 2-phenoxy-1-phenylethanol: scope of different... - ResearchGate. (n.d.). Retrieved December 31, 2025, from [Link]

-

Molecular mechanism of the anti-inflammatory activity of phenolic acids... - ResearchGate. (n.d.). Retrieved December 31, 2025, from [Link]

-

Exploring the Chemical Transformations of 2-Phenoxy-1-phenylethanol for Aromatic Chemical Production - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved December 31, 2025, from [Link]

-

Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC. (n.d.). Retrieved December 31, 2025, from [Link]

-

Phytochemicals induce neuroprotective signaling pathways and protect... - ResearchGate. (n.d.). Retrieved December 31, 2025, from [Link]

-

(a) Possible reaction pathways for 2-phenoxy-1-phenylethanol. (b) The - ResearchGate. (n.d.). Retrieved December 31, 2025, from [Link]

-

Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed. (n.d.). Retrieved December 31, 2025, from [Link]

-

Molecular Mechanisms of Anti-Inflammatory Phytochemicals 2.0 - PMC. (2023, December 13). Retrieved December 31, 2025, from [Link]

-

Molecular Mechanisms of Anti-Inflammatory Phytochemicals - PMC. (2022, September 20). Retrieved December 31, 2025, from [Link]

-

Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed. (n.d.). Retrieved December 31, 2025, from [Link]

-

The Antimicrobial Acitvity and Quantitative Structure - Biological Activity Relationships Evaluation of Some Novel 2-Hydroxybenzamide Derivatives - ResearchGate. (n.d.). Retrieved December 31, 2025, from [Link]

-

(PDF) Synthesis and Antiviral Activity of 1-{[2-(Phenoxy)ethoxy]methyl}uracil Derivatives. (n.d.). Retrieved December 31, 2025, from [Link]

-

Phenoxyethanol | C8H10O2 | CID 31236 - PubChem. (n.d.). Retrieved December 31, 2025, from [Link]

-

A review: Mechanism of action of antiviral drugs - PMC. (2021, March 16). Retrieved December 31, 2025, from [Link]

-

Understanding interactions between and among apoptosis inducing pathways in tumor cells. (n.d.). PubMed. Retrieved December 31, 2025, from [Link]

-

Anti-Inflammatory, Antioxidant and Crystallographic Studies of N-Palmitoyl-ethanol Amine (PEA) Derivatives - MDPI. (n.d.). Retrieved December 31, 2025, from [Link]

-

Potential Antiviral Action of Alkaloids - MDPI. (2022, January 28). Retrieved December 31, 2025, from [Link]

-

Effect of PhenylEthanol Glycosides from Cistanche Tubulosa on Autophagy and Apoptosis in H22 Tumor-Bearing Mice - PMC. (2022, December 9). Retrieved December 31, 2025, from [Link]

-

Antiviral Agents - PMC. (n.d.). Retrieved December 31, 2025, from [Link]

-

(PDF) Role of 2′-Hydroxycinnamaldehyde In The Induction of Apoptosis Via A Reactive Oxygen Species-Dependent JNK Pathway in Human Promyelocytic HL-60 Leukemia Cells. (n.d.). Retrieved December 31, 2025, from [Link]

-

(PDF) A 2-methoxyestradiol bis-sulphamoylated derivative induces apoptosis in breast cell lines. (n.d.). Retrieved December 31, 2025, from [Link]

-

The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC. (n.d.). Retrieved December 31, 2025, from [Link]

-

Two New Enantiomers of Phenylethanoid and Their Anti-Inflammatory Activities - PubMed. (n.d.). Retrieved December 31, 2025, from [Link]

-

Two New Enantiomers of Phenylethanoid and Their Anti-Inflammatory Activities. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease - PubMed. (n.d.). Retrieved December 31, 2025, from [Link]

-

Correlation of antimicrobial effects of phenoxyethanol with its free concentration in the water phase of o/w-emulsion gels - PubMed. (n.d.). Retrieved December 31, 2025, from [Link]

-

Neuroprotective effects of phenylethanoid glycosides from Cistanches salsa against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic toxicity in C57 mice - PubMed. (n.d.). Retrieved December 31, 2025, from [Link]

Sources

- 1. Effect of PhenylEthanol Glycosides from Cistanche Tubulosa on Autophagy and Apoptosis in H22 Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Phenoxy-1-phenylethanol | Lignin Model Compound [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative Structure Activity Relationship Studies of Antimicrobial Compounds: A Review | Semantic Scholar [semanticscholar.org]

- 8. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding interactions between and among apoptosis inducing pathways in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Inflammatory, Antioxidant and Crystallographic Studies of N-Palmitoyl-ethanol Amine (PEA) Derivatives [mdpi.com]

- 14. Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Antivirals: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular Mechanisms of Anti-Inflammatory Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. consensus.app [consensus.app]

A Comprehensive Spectroscopic and Methodological Guide to 2-Phenoxy-1-phenylethanol

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-phenoxy-1-phenylethanol, a significant compound in medicinal chemistry and as a lignin model. This document is intended for researchers, scientists, and drug development professionals, offering not just the spectral data but also the underlying experimental rationale to ensure scientific integrity and reproducibility.

Introduction

2-Phenoxy-1-phenylethanol (CAS 4249-72-3) is a molecule of interest due to its structural motifs present in various biologically active compounds and its role as a model for the β-O-4 ether linkage in lignin.[1] Accurate structural elucidation and characterization are paramount for its application in synthetic chemistry and material science. This guide delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing a detailed interpretation of the data and the experimental protocols for their acquisition.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following molecular structure and atom numbering scheme for 2-phenoxy-1-phenylethanol will be used.

Caption: Molecular structure of 2-phenoxy-1-phenylethanol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.[1]

¹H NMR Spectroscopy

Experimental Protocol:

The ¹H NMR spectrum is typically acquired on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). For routine spectra, a 45° pulse width and a relaxation delay of 1-2 seconds are sufficient.[2] For quantitative analysis, a longer relaxation delay (at least 5 times the longest T₁ relaxation time) and a 90° pulse angle are necessary to ensure full relaxation of all protons.[3][4]

Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.40 - 7.20 | m | 10H | Aromatic protons (C₆H₅- and -OC₆H₅) |

| 5.05 | dd | 1H | Hα |

| 4.25 | dd | 1H | Hβa |

| 4.10 | dd | 1H | Hβb |

| 2.50 | d | 1H | OH |

Data is compiled from typical values found in the literature and spectral databases.

Spectral Analysis:

The ¹H NMR spectrum of 2-phenoxy-1-phenylethanol shows a complex multiplet in the aromatic region (7.40-7.20 ppm), integrating to 10 protons, which corresponds to the ten protons of the two phenyl rings. The benzylic proton (Hα) appears as a doublet of doublets around 5.05 ppm due to coupling with the two diastereotopic protons on the adjacent carbon (Hβ). These two methylene protons (Hβa and Hβb) are also observed as distinct doublet of doublets around 4.25 and 4.10 ppm, respectively. Their diastereotopicity arises from the adjacent chiral center at Cα. The hydroxyl proton signal is typically a broad singlet or a doublet around 2.50 ppm, and its chemical shift can be concentration and solvent dependent. The position and multiplicity of this peak can be confirmed by a D₂O exchange experiment, where the peak disappears.[5]

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is generally recorded on the same spectrometer as the ¹H NMR, operating at a frequency of 75 or 100 MHz. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required to obtain a good signal-to-noise ratio.[6] Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A standard acquisition uses a 30° pulse angle and a relaxation delay of 2 seconds.

Data Summary:

| Chemical Shift (δ, ppm) | Assignment |

| 158.5 | C1'' |

| 141.0 | C1' |

| 129.5 | C3''/C5'' |

| 128.6 | C3'/C5' |

| 128.0 | C2'/C6' |

| 126.0 | C4' |

| 121.2 | C4'' |

| 114.8 | C2''/C6'' |

| 75.0 | Cα |

| 72.0 | Cβ |

Data is compiled from typical values found in the literature and spectral databases such as PubChem.[7]

Spectral Analysis:

The ¹³C NMR spectrum displays ten signals, corresponding to the ten unique carbon environments in the molecule, assuming the ortho and meta carbons of the unsubstituted phenyl ring are equivalent, as are the corresponding carbons on the phenoxy ring. The carbon attached to the ether oxygen (C1'') is the most downfield aromatic signal at approximately 158.5 ppm. The carbon bearing the hydroxyl group (Cα) resonates around 75.0 ppm, while the methylene carbon (Cβ) appears at about 72.0 ppm. The remaining aromatic carbons appear in the range of 114 to 141 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet or a Nujol mull can be prepared. Alternatively, if the sample is a liquid or can be dissolved in a suitable solvent (e.g., CCl₄), a thin film between salt plates (NaCl or KBr) can be used. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1490 | Medium-Strong | C=C stretch (aromatic) |

| 1240 | Strong | C-O stretch (aryl ether) |

| 1050 | Strong | C-O stretch (alcohol) |

Data is compiled from typical values for alcohols and ethers and spectral databases.[8][9][10]

Spectral Analysis:

The IR spectrum of 2-phenoxy-1-phenylethanol is characterized by a strong and broad absorption band around 3400 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding.[5] The aromatic C-H stretching vibrations are observed in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches appear between 2950 and 2850 cm⁻¹. The presence of the aromatic rings is further confirmed by the characteristic C=C stretching absorptions at approximately 1600 and 1490 cm⁻¹. Two distinct C-O stretching bands are visible: a strong band around 1240 cm⁻¹ corresponding to the aryl ether linkage, and another strong band around 1050 cm⁻¹ for the alcohol C-O bond.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

The mass spectrum is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI) at 70 eV. The sample is introduced into the GC, which separates it from any impurities, and then enters the mass spectrometer. The GC is often equipped with a capillary column (e.g., HP-5MS) and a temperature program is used to ensure good separation of components. For example, an initial oven temperature of 60°C held for 2 minutes, followed by a ramp to 300°C at 10°C/min.[11][12]

Data Summary:

| m/z | Relative Intensity (%) | Assignment |

| 214 | 15 | [M]⁺ (Molecular Ion) |

| 107 | 100 | [C₇H₇O]⁺ (Base Peak) |

| 94 | 40 | [C₆H₅OH]⁺ |

| 79 | 35 | [C₆H₇]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Data is compiled from the NIST Mass Spectrometry Data Center and PubChem.[7]

Fragmentation Analysis:

The molecular ion peak [M]⁺ is observed at m/z 214, which corresponds to the molecular weight of 2-phenoxy-1-phenylethanol (C₁₄H₁₄O₂). The base peak at m/z 107 is attributed to the resonance-stabilized benzylic cation [C₆H₅CHOH]⁺, formed by the cleavage of the Cα-Cβ bond (alpha-cleavage). Another significant fragmentation pathway involves the cleavage of the ether bond, leading to the formation of a phenol radical cation at m/z 94. The peak at m/z 77 corresponds to the phenyl cation [C₆H₅]⁺.

Caption: Key fragmentation pathways of 2-phenoxy-1-phenylethanol in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of 2-phenoxy-1-phenylethanol. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (hydroxyl and ether), and the mass spectrum confirms the molecular weight and provides insight into the molecule's fragmentation patterns. The detailed experimental protocols and the rationale behind them offer a robust foundation for researchers to confidently identify and utilize this compound in their work.

References

-

MDPI. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

-

TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

University of Wisconsin-Madison, Chemistry Department. Optimized Default 1H Parameters | NMR Facility. [Link]

-

Agilent. Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]

-

Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]

-

University of St Andrews. Quantitative NMR Spectroscopy. [Link]

-

National Institutes of Health. The Influence of the Aromatic Character in the Gas Chromatography Elution Order. [Link]

-

University of California, Los Angeles. IR: alcohols. [Link]

-

University of Wisconsin-Stout. INFRARED SPECTROSCOPY (IR). [Link]

-

PubChem. 2-Phenoxy-1-phenylethanol. [Link]

-

PubChem. 2-Phenoxy-2-phenyl-1-ethanol. [Link]

-

ResearchGate. ¹H-NMR of the model compounds (A, 2-phenoxy-1-phenylethanol) and [B,...]. [Link]

-

SpectraBase. 2-Phenoxy-1-phenyl-ethanol - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Spectroscopy Online. The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]

-

Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

OpenStax. 17.11 Spectroscopy of Alcohols and Phenols. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. books.rsc.org [books.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Phenoxy-1-phenylethanol | C14H14O2 | CID 572254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 11. tdi-bi.com [tdi-bi.com]

- 12. The Influence of the Aromatic Character in the Gas Chromatography Elution Order: The Case of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolism of 2-Phenoxy-1-Phenylethanol

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Imperative of In Vitro Metabolism Studies

The liver is the primary site of xenobiotic metabolism, a process that transforms lipophilic compounds into more hydrophilic, readily excretable substances.[1][2] This biotransformation is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[1] Phase I reactions, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes, introduce or expose functional groups such as hydroxyl (-OH), amine (-NH2), or carboxyl (-COOH) groups.[1][2][3] Phase II reactions involve the conjugation of these functionalized metabolites with endogenous molecules like glucuronic acid, sulfate, or glutathione, further increasing their water solubility.[1][2]

Understanding the in vitro metabolism of a compound like 2-phenoxy-1-phenylethanol is critical for several reasons:

-

Identification of Active or Toxic Metabolites: Metabolism can lead to the formation of pharmacologically active or, conversely, toxic metabolites.

-

Prediction of In Vivo Pharmacokinetics: In vitro metabolic stability provides an early indication of a compound's in vivo clearance and half-life.

-

Understanding Drug-Drug Interactions: Co-administered drugs can inhibit or induce the same CYP enzymes, leading to altered metabolic profiles and potential adverse effects.[3]

Given the absence of direct literature, this guide will first establish a predictive metabolic map for 2-phenoxy-1-phenylethanol based on the biotransformation of its structural analogs.

Predicted Metabolic Pathways of 2-Phenoxy-1-Phenylethanol

The structure of 2-phenoxy-1-phenylethanol features a primary alcohol, a diphenyl ether linkage, and two aromatic rings, all of which are susceptible to metabolic modification. The predicted pathways are primarily oxidative (Phase I) followed by potential conjugation (Phase II).

Phase I Metabolism: Oxidation and Hydroxylation

The most probable initial metabolic steps will involve the cytochrome P450 enzyme system.[3][4][5]

-

Oxidation of the Primary Alcohol: The primary alcohol group is a prime target for oxidation. Analogous to the metabolism of 2-phenoxyethanol to phenoxyacetic acid, 2-phenoxy-1-phenylethanol is expected to be oxidized first to an aldehyde intermediate, 2-phenoxy-1-phenylacetaldehyde, by alcohol dehydrogenases and certain CYPs.[6][7][8][9] This highly reactive aldehyde would then be rapidly converted to the corresponding carboxylic acid, 2-phenoxy-1-phenylacetic acid , by aldehyde dehydrogenases.

-

Aromatic Hydroxylation: Both the phenoxy and phenyl rings are susceptible to hydroxylation by CYP enzymes, typically at the para-position due to steric accessibility. This would result in metabolites such as 4-hydroxy-2-phenoxy-1-phenylethanol and 2-(4-hydroxyphenoxy)-1-phenylethanol . The metabolism of 2-phenoxyethanol to 4-hydroxyphenoxyacetic acid supports the likelihood of hydroxylation on the phenoxy ring.[6][7]

-

Ether Bond Cleavage (O-dealkylation): While likely a minor pathway, cleavage of the ether bond could occur, leading to the formation of phenol and 1,2-phenylethanediol .

The following diagram illustrates these predicted Phase I metabolic pathways.

Caption: Predicted Phase I metabolic pathways of 2-phenoxy-1-phenylethanol.

Phase II Metabolism: Conjugation

The primary alcohol group of the parent compound and the newly formed hydroxyl groups from Phase I reactions can undergo conjugation.

-

Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the hydroxyl groups, forming O-glucuronides. This is a very common pathway for increasing the water solubility of xenobiotics.[10]

-

Sulfation: Sulfotransferases (SULTs) can add a sulfonate group to the hydroxyl moieties, forming sulfate conjugates.

Experimental Protocols for Metabolite Identification

To empirically determine the metabolites of 2-phenoxy-1-phenylethanol, a series of well-defined in vitro experiments are required. The following protocols provide a robust framework for this investigation.

Human Liver Microsomal (HLM) Stability Assay

This assay is the workhorse for identifying Phase I metabolites, as microsomes are enriched with CYP enzymes.[11]

Objective: To determine the rate of disappearance of the parent compound and identify the formation of Phase I metabolites.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of 2-phenoxy-1-phenylethanol (e.g., 10 mM in DMSO).

-

Thaw pooled Human Liver Microsomes (e.g., from a commercial supplier) on ice.

-

Prepare a 0.5 M potassium phosphate buffer (pH 7.4).

-

Prepare an NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the 2-phenoxy-1-phenylethanol working solution (final concentration 1 µM).

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH regenerating solution. A parallel incubation without the NADPH regenerating solution serves as a negative control.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally related stable isotope-labeled compound).

-

Vortex and centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

Data Analysis:

-

Analyze samples by LC-MS/MS to monitor the disappearance of the parent compound and the appearance of potential metabolites.

-

Metabolites will be identified by their mass-to-charge ratio (m/z) and fragmentation patterns. For example, a hydroxylated metabolite would have an m/z of +16 compared to the parent.

-

Caption: Workflow for Human Liver Microsomal (HLM) stability assay.

Cryopreserved Human Hepatocyte Metabolism Assay

Hepatocytes contain both Phase I and Phase II enzymes and represent a more complete in vitro model of liver metabolism.[10][12]

Objective: To identify both Phase I and Phase II metabolites in a more physiologically relevant system.

Protocol:

-

Hepatocyte Preparation:

-

Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

-

Transfer the cells to pre-warmed incubation medium.

-

Determine cell viability and concentration using a method like trypan blue exclusion. The viability should be high (>80%).

-

Dilute the cell suspension to the desired final concentration (e.g., 1 million viable cells/mL).

-

-

Incubation:

-

Add the hepatocyte suspension to a collagen-coated plate.

-

Add the 2-phenoxy-1-phenylethanol working solution (final concentration 1 µM).

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2.

-

Collect aliquots of the cell suspension at various time points (e.g., 0, 1, 2, 4, 8 hours).

-

-

Sample Preparation:

-

For each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard.

-

Homogenize or sonicate the samples to lyse the cells and release intracellular metabolites.

-

Centrifuge to pellet cell debris and precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

Data Analysis:

-

Analyze samples by LC-MS/MS. In addition to the Phase I metabolites identified in the HLM assay, search for predicted Phase II conjugates.

-

Glucuronide conjugates will have an m/z of +176 compared to the parent or Phase I metabolite.

-

Sulfate conjugates will have an m/z of +80.

-

Summary of Predicted Metabolites and Analytical Signatures

The following table summarizes the predicted key metabolites and their expected mass shifts from the parent compound (C14H14O2, Exact Mass: 214.10).

| Predicted Metabolite Name | Metabolic Reaction | Mass Shift (Da) | Predicted Exact Mass |

| 2-Phenoxy-1-phenylacetic acid | Oxidation | +14 | 228.08 |

| Hydroxylated Metabolite | Aromatic Hydroxylation | +16 | 230.10 |

| Glucuronide Conjugate | Glucuronidation | +176 | 390.13 |

| Sulfate Conjugate | Sulfation | +80 | 294.06 |

Conclusion

While the definitive in vitro metabolic profile of 2-phenoxy-1-phenylethanol awaits empirical elucidation, a robust predictive framework can be constructed based on its chemical structure and the known metabolic fates of similar molecules. The primary predicted pathways involve oxidation of the alcohol moiety to a carboxylic acid and aromatic hydroxylation, followed by Phase II conjugation reactions such as glucuronidation and sulfation.

This guide provides the scientific rationale behind these predictions and, more importantly, offers detailed, actionable protocols for researchers to perform the necessary in vitro experiments. By employing human liver microsomes and hepatocytes, coupled with sensitive LC-MS/MS analysis, drug development professionals can confidently identify and characterize the metabolites of 2-phenoxy-1-phenylethanol. This knowledge is fundamental to assessing its safety profile, predicting its pharmacokinetic behavior, and advancing its potential development.

References

-

ResearchGate. (n.d.). Proposed pathways for the biosynthesis of 2-phenylethanol in poplar. Retrieved from [Link]

-